molecular formula C25H23NO7 B11503801 5-(3-ethoxy-4-hydroxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-ethoxy-4-hydroxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11503801
M. Wt: 449.5 g/mol
InChI Key: CCIKKUOHOOEKKN-LNVKXUELSA-N
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Description

5-(3-Ethoxy-4-hydroxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including ethoxy, hydroxy, furan, methoxybenzoyl, and pyrrolone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolone ring.

    Introduction of the Furan Moiety: The furan ring is typically introduced through a Friedel-Crafts alkylation reaction using furan and a suitable alkylating agent.

    Functionalization of the Phenyl Ring: The ethoxy and hydroxy groups are introduced via electrophilic aromatic substitution reactions, often using ethyl iodide and hydroxylating agents.

    Attachment of the Methoxybenzoyl Group: This step involves the acylation of the phenyl ring with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxy-4-hydroxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium ethoxide (NaOEt), methanol (CH₃OH)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

5-(3-Ethoxy-4-hydroxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: Modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxy-4-methoxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-ethoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-Ethoxy-4-hydroxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-hydroxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

5-(3-Ethoxy-4-hydroxyphenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the furan and pyrrolone moieties, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H23NO7

Molecular Weight

449.5 g/mol

IUPAC Name

(4Z)-5-(3-ethoxy-4-hydroxyphenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H23NO7/c1-3-32-20-13-16(8-11-19(20)27)22-21(23(28)15-6-9-17(31-2)10-7-15)24(29)25(30)26(22)14-18-5-4-12-33-18/h4-13,22,27-28H,3,14H2,1-2H3/b23-21-

InChI Key

CCIKKUOHOOEKKN-LNVKXUELSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C(=O)N2CC4=CC=CO4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CC4=CC=CO4)O

Origin of Product

United States

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